

Tambiciclib Target Validation in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tambiciclib*

Cat. No.: *B12372452*

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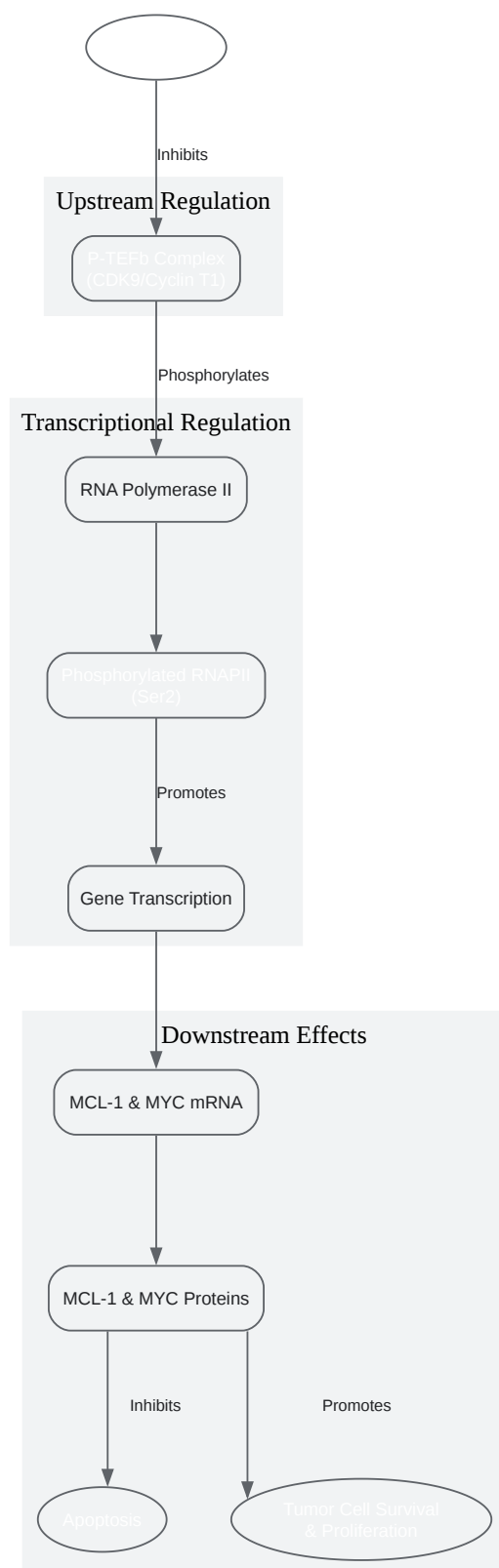
This technical guide provides a comprehensive overview of the target validation of **Tambiciclib** (formerly SLS009 and GFH009), a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the mechanism of action, experimental validation, and preclinical and clinical efficacy of **Tambiciclib** in various cancer models.

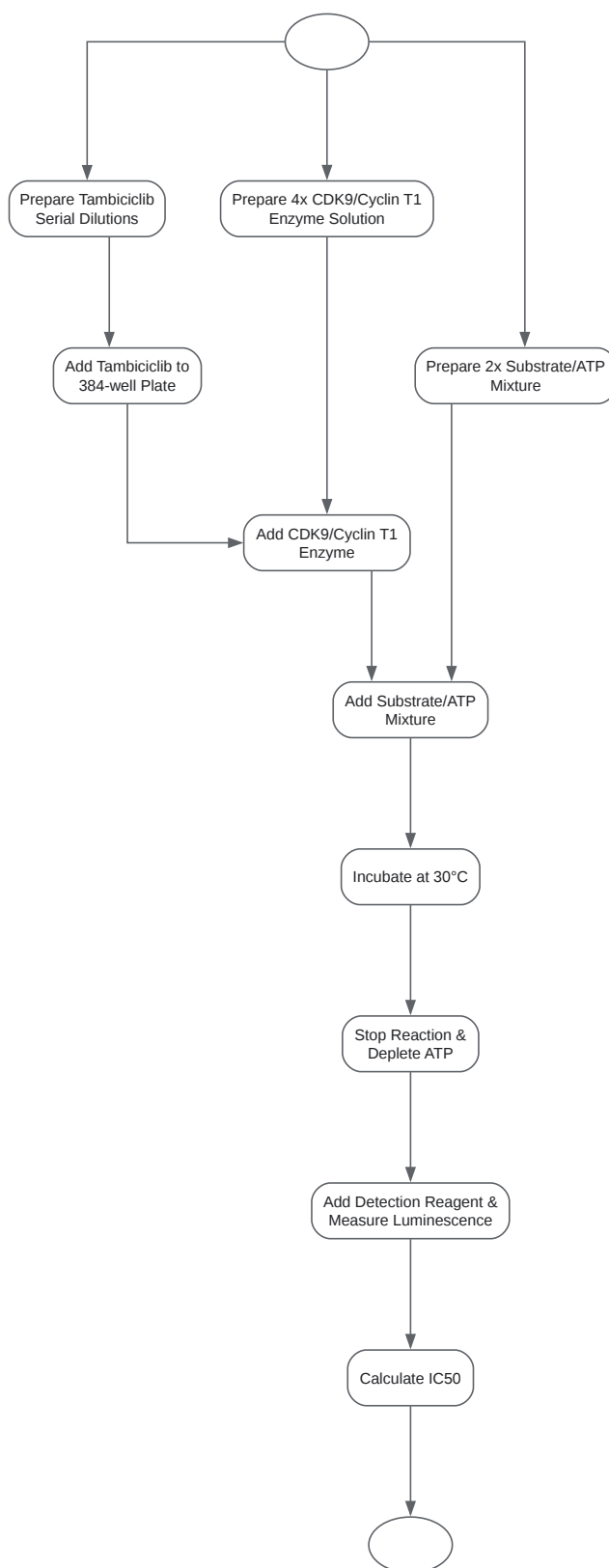
Introduction to Tambiciclib and its Target: CDK9

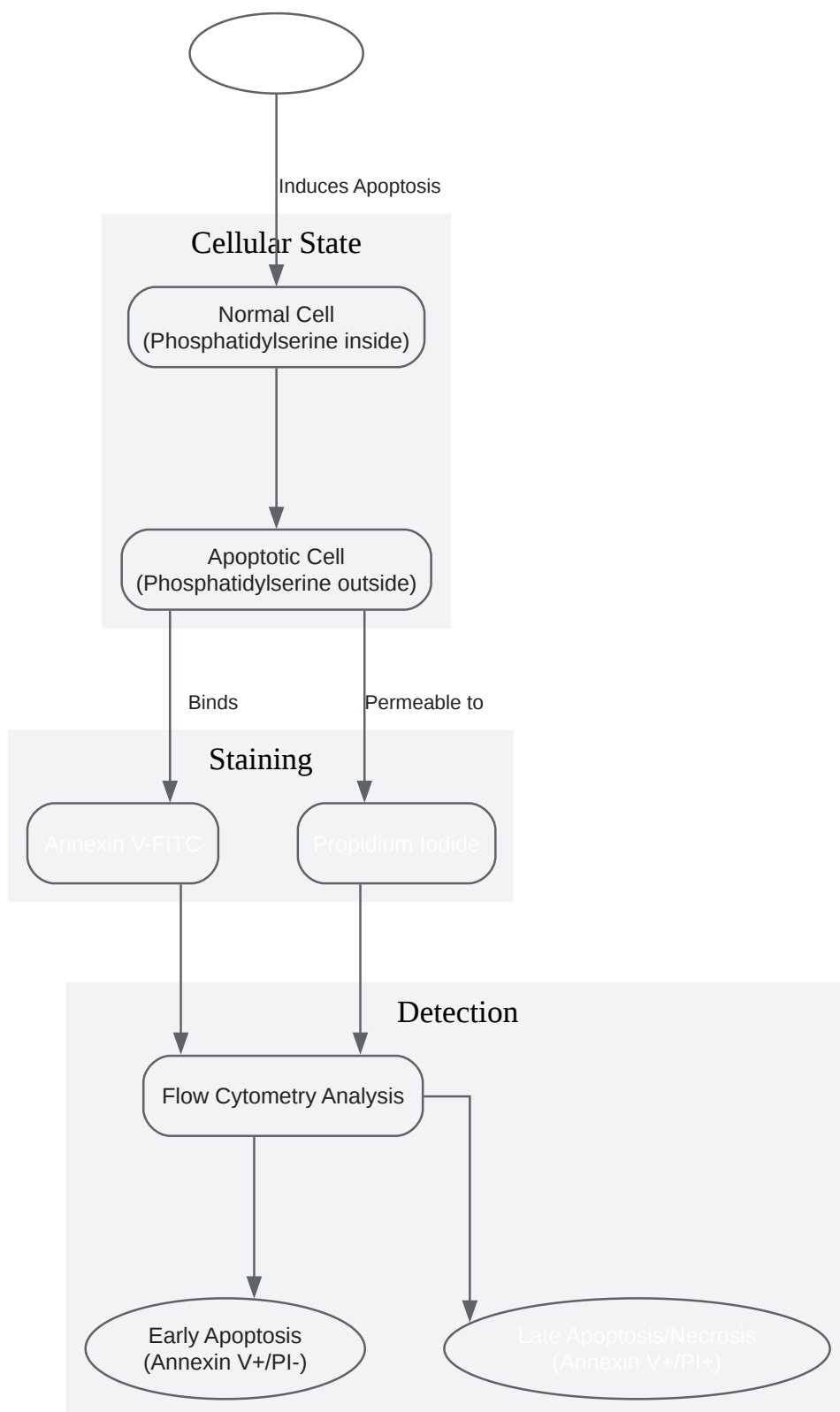
Tambiciclib is an orally active, highly selective inhibitor of CDK9 with an IC₅₀ of 1 nM. It demonstrates over 200-fold selectivity for CDK9 compared to other cyclin-dependent kinases. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, enabling transcriptional elongation. In many cancers, the dysregulation of CDK9 activity leads to the overexpression of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), and oncogenes like MYC, which are critical for tumor cell survival and proliferation. By inhibiting CDK9, **Tambiciclib** effectively downregulates the expression of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

Tambiciclib exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAPII at serine 2 of its C-terminal domain, which is a critical step for the transition from transcriptional initiation to elongation. The subsequent decrease in the transcription of short-lived mRNA transcripts leads to the rapid downregulation of key survival proteins, including MCL-1 and MYC. The depletion of these anti-apoptotic and pro-proliferative proteins triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.







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